molecular formula C12H9BrO2S B8704843 2-(4-Bromophenyl)-3-hydroxy-4-methylcarbonyl thiophene CAS No. 885603-11-2

2-(4-Bromophenyl)-3-hydroxy-4-methylcarbonyl thiophene

Cat. No.: B8704843
CAS No.: 885603-11-2
M. Wt: 297.17 g/mol
InChI Key: NAMQMKPIJOPKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3-hydroxy-4-methylcarbonyl thiophene is a useful research compound. Its molecular formula is C12H9BrO2S and its molecular weight is 297.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

885603-11-2

Molecular Formula

C12H9BrO2S

Molecular Weight

297.17 g/mol

IUPAC Name

1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethanone

InChI

InChI=1S/C12H9BrO2S/c1-7(14)10-6-16-12(11(10)15)8-2-4-9(13)5-3-8/h2-6,15H,1H3

InChI Key

NAMQMKPIJOPKKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=C1O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A chloroform (249 mL) solution of 2-(4-bromophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene (24.9 g, 64.6 mmol, purity: 78%) was cooled to −23° C., and a chloroform (50 mL) solution of sulfuryl chloride (5.45 mL, 1.05 equivalent amounts) was dropwise added over a period of 27 minutes, followed by stirring at −20° C. for 1 hour. The temperature of the solution was raised to −5° C., and water (50 mL) was dropwise added over a period of 3 minutes, followed by liquid separation. The obtained chloroform solution was sequentially washed with water, a saturated salt solution, a sodium hydroxide aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to obtain a crude product. To the obtained crude product, 2-propanol (374 mL) was added, followed by stirring at 0° C. for 40 minutes. The formed crystals were removed by filtration to give the desired product as a yellow solid (15.7 g, yield: 63%).
Quantity
249 mL
Type
reactant
Reaction Step One
Name
2-(4-bromophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
374 mL
Type
solvent
Reaction Step Four
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.